2-(4-Benzyl-1-piperazinyl)-N'-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a dichlorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzyl Group: Benzylation of the piperazine ring can be done using benzyl chloride in the presence of a base.
Formation of the Hydrazide: The acetohydrazide moiety can be introduced by reacting acetic acid hydrazide with the intermediate compound.
Condensation with Dichlorophenyl Ethylidene: The final step involves the condensation of the hydrazide with 3,4-dichlorophenyl acetaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperazine ring.
Reduction: Reduction reactions could target the dichlorophenyl group or the hydrazide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions could involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic effects on the central nervous system, including anxiolytic or antipsychotic properties.
Industry: Use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with neurotransmitter receptors or enzymes in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, while the dichlorophenyl group could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide
Uniqueness
The presence of the 3,4-dichlorophenyl group in 2-(4-Benzyl-1-piperazinyl)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide may confer unique pharmacological properties, such as increased potency or selectivity for certain receptors.
Properties
CAS No. |
303107-61-1 |
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Molecular Formula |
C21H24Cl2N4O |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H24Cl2N4O/c1-16(18-7-8-19(22)20(23)13-18)24-25-21(28)15-27-11-9-26(10-12-27)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
LZOBLXPOSLTMBO-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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